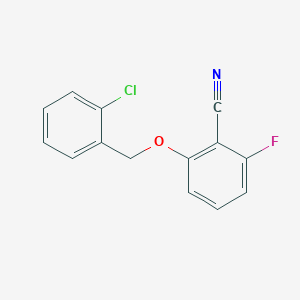
5-氨基-3-甲基-2-(4-(三氟甲基)苯基)吡啶
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as Suzuki–Miyaura coupling , and the assembly of pyridine from a trifluoromethyl-containing building block . The exact synthesis process for “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would depend on various factors and may require specialized knowledge in organic chemistry.Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The exact molecular structure of “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve exchanges between chlorine and fluorine atoms using trichloromethyl-pyridine . The exact chemical reactions that “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” can undergo would depend on its specific molecular structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by the presence of a fluorine atom and a pyridine in their structure . The exact physical and chemical properties of “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would need to be determined through laboratory analysis.科学研究应用
分析化学和毒理学中的作用
对类似化合物的研究突出了它们在分析化学中的重要性,尤其是在食品安全方面。例如,对 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶 (PhIP) 及其在食品加工过程中形成和分解的研究强调了在氨基酸和肌酐存在下了解化学反应的重要性在碳水化合物和脂质中。这些见解对于评估食品毒物至关重要,尤其是在加工肉类中,美拉德反应和脂质氧化起着关键作用 (Zamora & Hidalgo, 2015)。同样,对 PhIP 在生物基质、食品和饮料中分析的广泛研究强调了检测食品加工产生的致癌物质以及液相色谱结合质谱在灵敏和选择性分析中的作用的重要性 (Teunissen et al., 2010)。
对药物化学的贡献
在药物化学中,探索吡啶和咪唑等杂环化合物用于药物开发是一个重要的领域。针对 p38 MAP 激酶等靶标的设计和合成选择性抑制剂,在炎症过程中起着至关重要的作用,很大程度上依赖于了解类似于 5-氨基-3-甲基-2-(4-(三氟甲基)苯基)吡啶的化合物的结构细微差别 (Scior et al., 2011)。如吡喃并嘧啶核的研究所示,用于合成生物可利用分子骨架的杂化催化剂的开发展示了将此类化合物纳入药物合成途径的潜力 (Parmar et al., 2023)。
环境和腐蚀研究
研究喹啉衍生物的防腐性能让我们得以一窥相关化合物在材料科学中的潜在应用。这些研究重点关注杂环化合物如何与金属表面形成稳定的配合物,表明其在防止腐蚀和延长材料寿命方面的潜在用途 (Verma et al., 2020)。
作用机制
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , which suggests that this compound might interact with transition metals like palladium in a catalytic process .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , which is a key biochemical pathway in the synthesis of various organic compounds .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients , suggesting that this compound could have similar applications.
Action Environment
The trifluoromethyl group is known to enhance the environmental stability of pharmaceutical compounds .
安全和危害
未来方向
The future directions for research on similar compounds often involve the development of novel applications in the agrochemical and pharmaceutical industries . The future directions for research on “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would depend on its specific properties and potential applications.
属性
IUPAC Name |
5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVQXEAYAWANIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


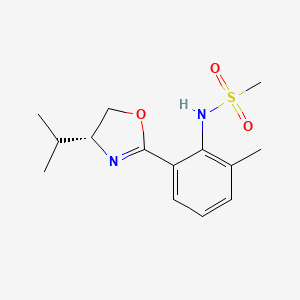
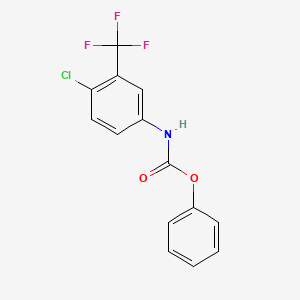
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

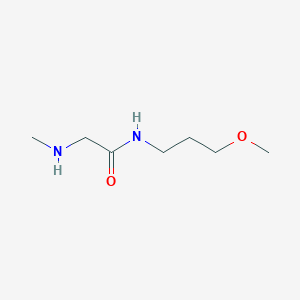
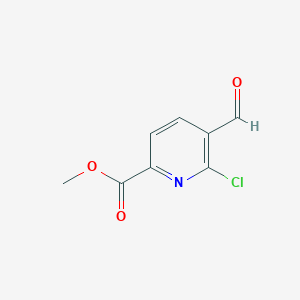
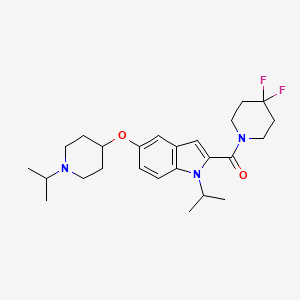
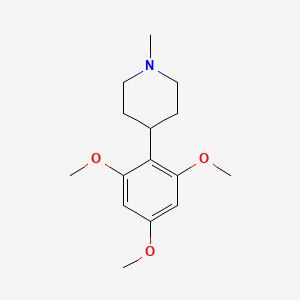
![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)
